Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate
Overview
Description
Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate, also known as EHMC, is a synthetic organic compound used in various fields of research and industry. It has a linear formula of C12H12O4 .
Molecular Structure Analysis
The compound has a molecular weight of 220.22 g/mol. The InChI key is FUMIJABWOZOAAU-UHFFFAOYSA-N .Scientific Research Applications
Anti-tumor Activity
Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate derivatives have been identified as potent anti-tumor agents. Studies have designed and synthesized derivatives like (2,4-dimethoxyphenyl)-(4-hydroxy-3-methyl-6-phenylbenzofuran-2-yl)-methanone (18m), which exhibit selective cytotoxicity against tumorigenic cell lines, indicating their potential as anticancer agents due to their biological stability and expected longevity in the human body (Hayakawa et al., 2004).
Synthetic Methodologies
Research has focused on the synthesis of various benzofuran derivatives, including 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid, demonstrating the versatility of ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate in synthetic chemistry. These methodologies often involve direct thermal cyclization processes, offering insights into the structural elucidation of these compounds through techniques like NMR, ESI-MS, and X-ray diffraction (Mori et al., 2020).
Chemical Modification and Derivatives
Further studies have explored the chemical modification of ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate to produce a range of derivatives. For instance, ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylate was dehydrogenated to yield ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate, which was then used to synthesize various hydrazides and hydrazones. These processes highlight the compound's utility in creating heterocyclic compounds with potential applications in medicinal chemistry (Shekarchi et al., 2003).
Optical and Electronic Applications
The compound has also found applications in the field of materials science, particularly in the development of optical and electronic devices. For example, ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives have been synthesized for use in HIV integrase projects, demonstrating the broader applicability of benzofuran derivatives in creating complex molecules with significant biological and technological relevance (Jentsch et al., 2018).
Safety And Hazards
properties
IUPAC Name |
ethyl 4-hydroxy-2-methyl-1-benzofuran-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-3-15-12(14)8-5-10(13)9-4-7(2)16-11(9)6-8/h4-6,13H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMIJABWOZOAAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C=C(OC2=C1)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467856 | |
Record name | ETHYL 4-HYDROXY-2-METHYLBENZOFURAN-6-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate | |
CAS RN |
894779-28-3 | |
Record name | ETHYL 4-HYDROXY-2-METHYLBENZOFURAN-6-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.